molecular formula C10H7ClFN B3314684 2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene CAS No. 951888-53-2

2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene

Cat. No. B3314684
CAS RN: 951888-53-2
M. Wt: 195.62 g/mol
InChI Key: WSZKLMBQFOKMEB-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene, also known as 3-CFP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid at room temperature and pressure and has a boiling point of 222–224 °C. 3-CFP has been used in organic synthesis, as a reagent and as a catalyst in organic reactions, and as a building block in the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis and Copolymerization

  • Novel Trisubstituted Ethylenes and Copolymerization : Research has shown that novel trisubstituted ethylenes, including compounds with halogen ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, have been synthesized and successfully copolymerized with styrene. This process involves the Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate, leading to ethylenes that exhibit significant potential in creating copolymers with unique thermal and structural properties. These copolymers were analyzed through various techniques such as FTIR, NMR, and TGA, showing decomposition in a controlled manner, which is crucial for developing materials with specific thermal stability requirements (Kara E. Humanski et al., 2018).

  • Material Properties and Decomposition : The copolymers derived from these novel ethylenes, including those related to 2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene, have been shown to decompose in two steps, with initial decomposition occurring between 250-500°C. This characteristic is indicative of the material's thermal stability, making it potentially useful in applications requiring materials that can withstand high temperatures without significant degradation. The detailed analysis of copolymer composition and structure through NMR and TGA provides insights into the material's properties, opening up possibilities for its application in high-performance materials (Kara E. Humanski et al., 2018).

properties

IUPAC Name

4-(2-chloroprop-2-enyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-7(11)4-8-2-3-9(6-13)10(12)5-8/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZKLMBQFOKMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)C#N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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